![molecular formula C24H34O2 B14469369 [1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)- CAS No. 72621-20-6](/img/structure/B14469369.png)
[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)-: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a biphenyl core with a hydroxyl group at the 4-position and a dodecyloxy group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- typically involves the reaction of 4-hydroxybiphenyl with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding biphenyl derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyloxy group can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophilic bases like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Biphenyl derivatives with reduced functional groups.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of liquid crystals and other advanced materials .
Biology: The compound has potential applications in biological research, particularly in the study of cell membranes and lipid interactions. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in membrane studies.
Medicine: In medicine, derivatives of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry: Industrially, the compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its ability to modify surface properties makes it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dodecyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Dodecyloxybenzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
Biphenyl: The parent compound without any substituents.
4’-Dodecyloxy-[1,1’-biphenyl]-4-carbonitrile: Similar structure with a nitrile group instead of a hydroxyl group.
Uniqueness: [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts amphiphilic properties, making it versatile for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
72621-20-6 |
|---|---|
Formule moléculaire |
C24H34O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
4-(4-dodecoxyphenyl)phenol |
InChI |
InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-22(15-19-24)21-12-16-23(25)17-13-21/h12-19,25H,2-11,20H2,1H3 |
Clé InChI |
LXYUOKHJMJQXCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



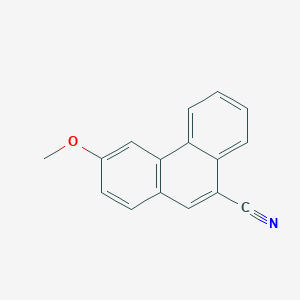
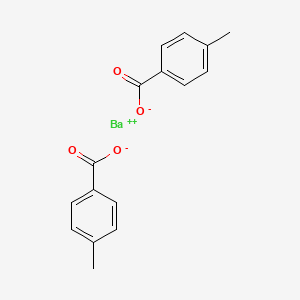
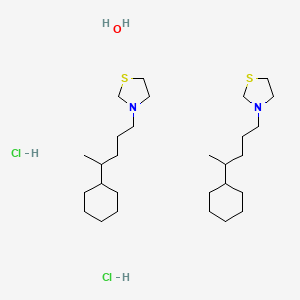
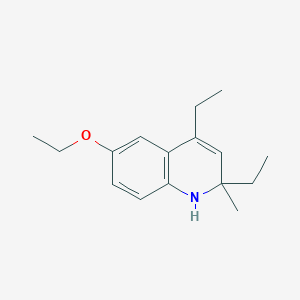
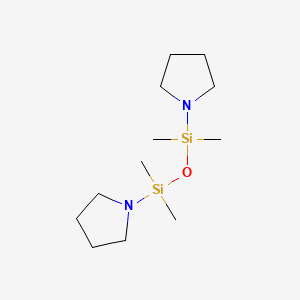
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)



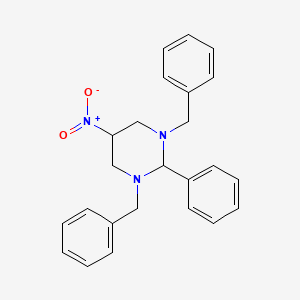
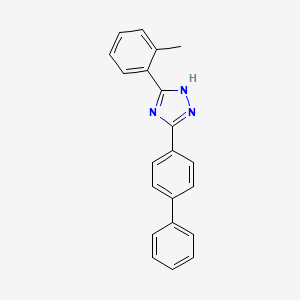

![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
